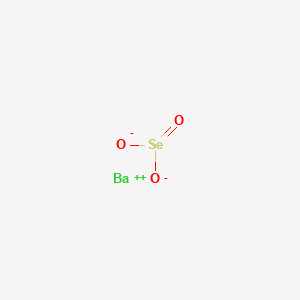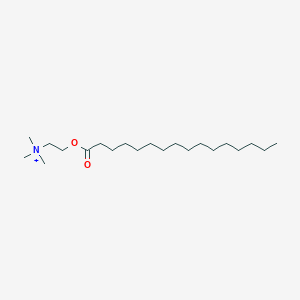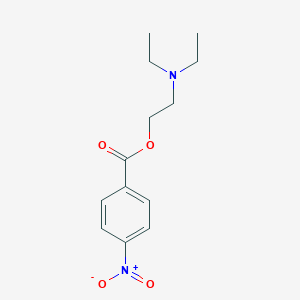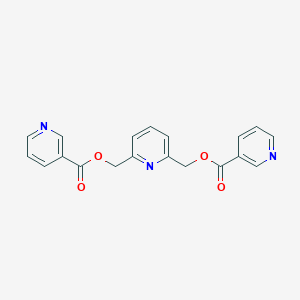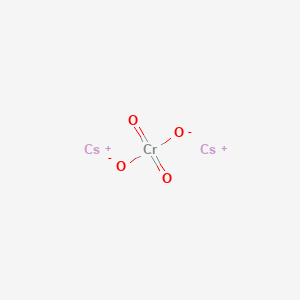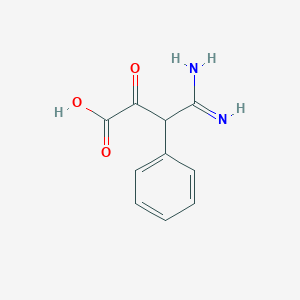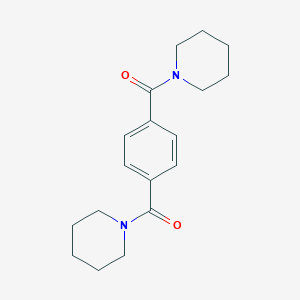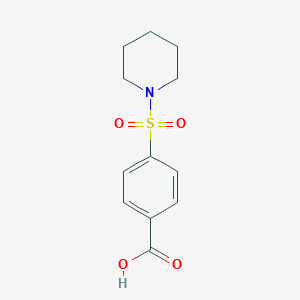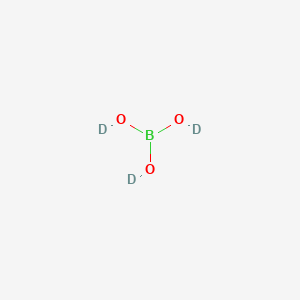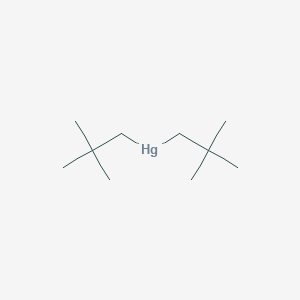
Mercury, bis(2,2-dimethylpropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mercury, bis(2,2-dimethylpropyl)-, also known as DMPS, is a chelating agent that has been used for decades to treat heavy metal poisoning. DMPS has been shown to have a high affinity for mercury, lead, and other heavy metals, making it an effective tool for removing these toxins from the body.
作用機序
Mercury, bis(2,2-dimethylpropyl)- works by binding to heavy metals in the body and forming a stable complex that can be excreted through the urine. Mercury, bis(2,2-dimethylpropyl)- has a high affinity for mercury and can effectively remove this toxic metal from the body. Mercury, bis(2,2-dimethylpropyl)- has also been shown to have antioxidant properties, which may help protect against the damaging effects of heavy metal exposure.
生化学的および生理学的効果
Mercury, bis(2,2-dimethylpropyl)- has been shown to be safe and effective in removing heavy metals from the body. However, it can also have side effects, including nausea, vomiting, and diarrhea. Mercury, bis(2,2-dimethylpropyl)- can also deplete essential minerals such as zinc and magnesium, which can lead to other health problems. Mercury, bis(2,2-dimethylpropyl)- has been shown to have antioxidant properties, which may help protect against the damaging effects of heavy metal exposure.
実験室実験の利点と制限
Mercury, bis(2,2-dimethylpropyl)- is a useful tool for investigating the effects of heavy metal exposure on the body. It can be used to induce heavy metal toxicity in animal models, which can then be used to study the effects of heavy metal exposure on various organ systems. However, Mercury, bis(2,2-dimethylpropyl)- can also have non-specific effects on the body, which can make it difficult to interpret experimental results.
将来の方向性
Future research on Mercury, bis(2,2-dimethylpropyl)- should focus on developing new chelating agents that are more effective and have fewer side effects. Research should also investigate the long-term effects of heavy metal exposure on the body and develop new treatments for heavy metal poisoning. Finally, research should explore the effects of heavy metal exposure on the microbiome and develop new strategies for protecting against the damaging effects of heavy metals on gut health.
合成法
Mercury, bis(2,2-dimethylpropyl)- is synthesized by reacting 2,2-dimethylpropanol with thioacetic acid. The resulting compound is then reacted with mercury chloride to produce Mercury, bis(2,2-dimethylpropyl)-. The purity of Mercury, bis(2,2-dimethylpropyl)- can be increased through recrystallization and other purification methods.
科学的研究の応用
Mercury, bis(2,2-dimethylpropyl)- has been extensively studied for its ability to chelate heavy metals from the body. It has been used to treat mercury toxicity in dental amalgam patients, lead poisoning in children, and other heavy metal toxicities. Mercury, bis(2,2-dimethylpropyl)- has also been used in research to investigate the effects of heavy metal exposure on the body and to develop new treatments for heavy metal poisoning.
特性
CAS番号 |
10284-49-8 |
|---|---|
製品名 |
Mercury, bis(2,2-dimethylpropyl)- |
分子式 |
C10H22Hg |
分子量 |
342.87 g/mol |
IUPAC名 |
bis(2,2-dimethylpropyl)mercury |
InChI |
InChI=1S/2C5H11.Hg/c2*1-5(2,3)4;/h2*1H2,2-4H3; |
InChIキー |
JPOHACHTCANVDL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C[Hg]CC(C)(C)C |
正規SMILES |
CC(C)(C)C[Hg]CC(C)(C)C |
その他のCAS番号 |
10284-49-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



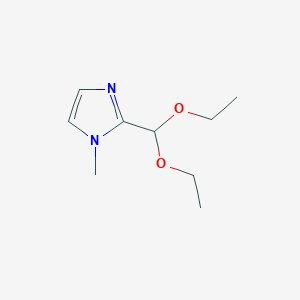
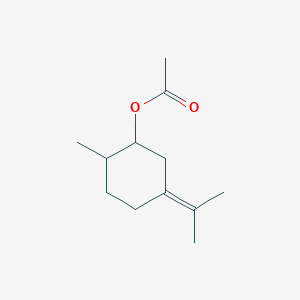
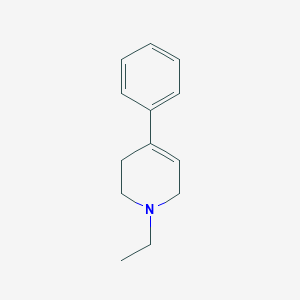
![(2R)-2-[(1R)-1-Carboxyethoxy]propanoic acid](/img/structure/B76392.png)
